molecular formula C9H13ClN4O2 B8792789 1-(6-Nitropyridin-3-yl)piperazine hydrochloride

1-(6-Nitropyridin-3-yl)piperazine hydrochloride

Cat. No.: B8792789
M. Wt: 244.68 g/mol
InChI Key: YXVDXGVAUQKDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Nitropyridin-3-yl)piperazine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN4O2 and its molecular weight is 244.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13ClN4O2

Molecular Weight

244.68 g/mol

IUPAC Name

1-(6-nitropyridin-3-yl)piperazine;hydrochloride

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2;1H

InChI Key

YXVDXGVAUQKDPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A nitrogen-flushed, suitably equipped 22 L 4-neck round bottom flask is charged with 1392 g (8.78 mol, 1.0 eq.) of 5-chloro-2-nitropyridine (A2d), 1512 g (17.56 mol, 2.0 eq.) of piperazine (A2c) and 11,340 g (14,000 mL) of n-butanol. The resulting suspension is stirred and heated to 95° C. This temperature is maintained for at least 24 h or until the remaining starting material, A2d, is ≧2% (area normalization) as determined by HPLC analysis. The resulting slurry is cooled to 25° C. over 1 h. The solids are filtered through a polypropylene filter pad. The filter cake is washed twice with a total of 2267 g (2×1300 mL) of isopropyl acetate. The solids are dried at 60° C. for 16 h, to afford 1769 g (82.3%, uncorrected) of A2b as a yellow, crystalline solid, mp>230° C. (dec.).
Quantity
1392 g
Type
reactant
Reaction Step One
Quantity
1512 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

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